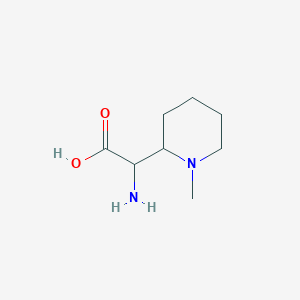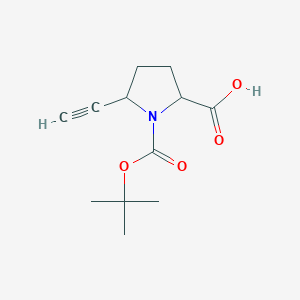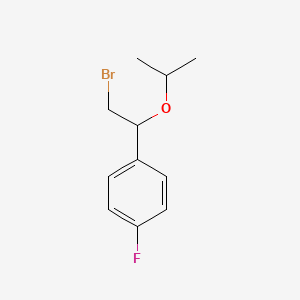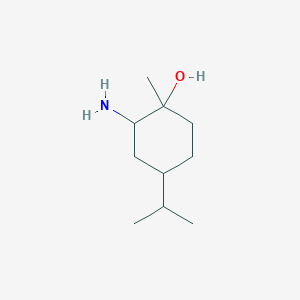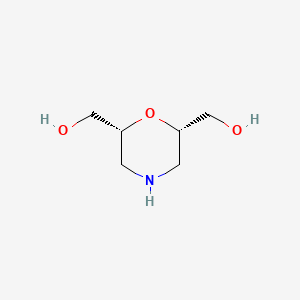
((2S,6R)-Morpholine-2,6-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,6R)-Morpholine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-Morpholine-2,6-diyl)dimethanol typically involves the reaction of morpholine with formaldehyde under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically obtained through distillation and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of morpholine-2,6-dicarboxylic acid.
Reduction: Formation of morpholine-2,6-dimethylamine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.
科学的研究の応用
((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.
類似化合物との比較
Similar Compounds
cis-2,6-Dimethylmorpholine: Similar in structure but lacks the hydroxymethyl groups.
trans-2,6-Dimethylmorpholine: Another isomer with different stereochemistry.
2,6-Dimethylmorpholine: A simpler derivative without the chiral centers.
Uniqueness
((2S,6R)-Morpholine-2,6-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+ |
InChIキー |
GETXODYPLYGMHT-OLQVQODUSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](CN1)CO)CO |
正規SMILES |
C1C(OC(CN1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


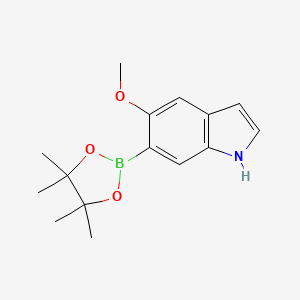



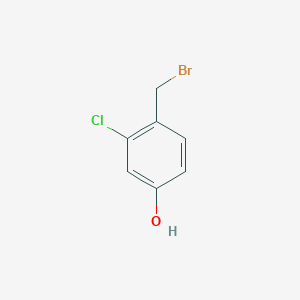
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
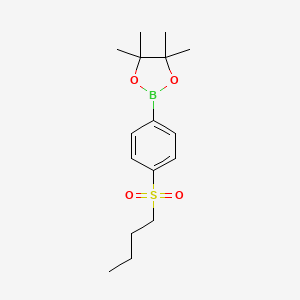
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
